Ciglitazone, (S)- is a synthetic compound belonging to the thiazolidinedione class of drugs, primarily recognized for its role as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). Developed by Takeda Pharmaceuticals in the early 1980s, Ciglitazone is noted for its significant effects on lipid and glucose metabolism, although it was never marketed as a therapeutic agent. This compound has been pivotal in the development of subsequent thiazolidinedione analogues, such as pioglitazone and troglitazone, which are used clinically for managing type 2 diabetes mellitus. Its chemical structure is defined by the formula and it has a molecular weight of approximately 333.45 g/mol .
Ciglitazone is classified as a small molecule and is categorized under experimental drugs. Its identification includes the CAS number 74772-77-3 and the DrugBank accession number DB09201. The compound is recognized for its anti-hyperglycemic properties and its ability to enhance adipogenesis while inhibiting angiogenesis in various biological models .
The synthesis of Ciglitazone involves several chemical reactions that typically include the formation of thiazolidine-2,4-dione derivatives. While specific synthetic pathways may vary, a general approach includes:
The synthesis often requires careful control of reaction conditions (temperature, solvent, and time) to optimize yield and selectivity towards the desired stereoisomer, specifically the (S)-enantiomer which exhibits higher biological activity .
Ciglitazone's molecular structure features a thiazolidine ring fused with an aromatic system. The IUPAC name is 5-({4-[(1-methylcyclohexyl)methoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione. The compound's structural data can be summarized as follows:
Crystallographic studies have provided insights into the ligand-binding domain of PPARγ in complex with Ciglitazone, revealing how structural conformations influence receptor activation .
Ciglitazone participates in various chemical reactions that are critical for its biological activity:
Ciglitazone exerts its pharmacological effects primarily through activation of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism:
These properties suggest moderate lipophilicity, influencing its bioavailability and interaction with biological membranes.
Ciglitazone has primarily served as an experimental compound in research settings rather than as a commercial drug. Its applications include:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: